methyl 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O6/c1-14-10-19-21(24(29)28(14)13-15-6-5-9-27-12-15)20(22(23(26)34-19)25(30)33-4)16-7-8-17(31-2)18(11-16)32-3/h5-12,20H,13,26H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYGJYAOVJTNRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=C(C=C3)OC)OC)C(=O)N1CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and various biological evaluations.
Synthesis and Structural Characteristics
The compound belongs to the pyrano[3,2-c]pyridine class, which has gained attention for its diverse biological activities. The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. The structural formula can be represented as follows:
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds within the pyrano[3,2-c]pyridine family. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit the proliferation of triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468.
In a study assessing cell viability using the sulforhodamine B assay, it was found that the compound exhibited a GI50 (growth inhibition 50%) value of approximately 13 μM against MDA-MB-231 cells. This indicates a promising level of activity against tumor cells while showing minimal toxicity towards non-tumorigenic cells like MCF-12A .
The mechanism by which this compound exerts its antitumor effects appears to involve cell cycle arrest . Flow cytometry analyses revealed that treatment with the compound increased the percentage of cells in the G0/G1 phase while decreasing those in the S phase. This suggests that the compound may disrupt normal cell cycle progression, leading to reduced cell proliferation .
Other Biological Activities
Beyond its antitumor properties, related compounds in this class have demonstrated various biological activities including:
- Antimicrobial effects : Some derivatives have shown effectiveness against bacterial strains.
- Antiviral properties : Certain pyrano[3,2-c]pyridines have demonstrated activity against viral infections.
These activities are attributed to their ability to interact with specific biological targets such as enzymes involved in DNA synthesis and repair processes .
Case Study 1: Antitumor Efficacy
In a controlled experiment involving MDA-MB-231 cells treated with the compound at different concentrations, significant reductions in viable cell counts were observed. The study utilized trypan blue exclusion assays alongside flow cytometry to assess cell viability and proliferation rates. Results indicated a marked decrease in proliferating cells upon treatment with the compound compared to controls .
Case Study 2: Mechanistic Insights
Molecular docking studies have been employed to elucidate potential binding interactions between the compound and key cellular targets involved in cancer progression. These studies suggest that this compound may effectively bind to sites critical for tubulin polymerization, thereby inhibiting microtubule formation and inducing apoptosis in cancer cells .
Scientific Research Applications
Structural Features
The compound features a pyrano[3,2-c]pyridine core which is known for its diverse biological activities. The presence of methoxy groups and amino functionalities enhances its solubility and potential interaction with biological targets.
Anticancer Applications
Recent studies have investigated the anticancer properties of derivatives related to this compound. A series of 2-amino-4-aryl derivatives were synthesized and tested against various human tumor cell lines. Notably, some derivatives exhibited significant antiproliferative activities:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1h | HT-29 | 0.15 | Microtubule disruption |
| 1j | HCT116 | 0.04 | Centrosome de-clustering |
| 1l | EA.hy926 | 0.40 | G2/M cell cycle arrest |
These compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating their potential as targeted anticancer therapies .
Antiviral Applications
In addition to anticancer properties, compounds within this chemical class have shown promise as antiviral agents. N-Heterocycles similar to methyl 2-amino derivatives have been studied for their ability to inhibit viral replication:
| Virus Type | Compound | IC50 (nM) | Effectiveness |
|---|---|---|---|
| HIV | Derivative X | 0.2 | High |
| Measles Virus | Derivative Y | 60 | Moderate |
The antiviral efficacy is believed to stem from interactions with viral proteins or host cell pathways critical for viral replication .
Case Study 1: Anticancer Activity
A study published in MDPI evaluated the effects of various derivatives on melanoma cells. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced activity against melanoma cells by inducing apoptosis and inhibiting angiogenesis .
Case Study 2: Antiviral Efficacy
Research on N-Heterocycles demonstrated their capacity to inhibit HIV replication effectively. Compounds were optimized for hydrophilicity and tested against resistant strains of HIV, showing promising results that could lead to new therapeutic options .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives:
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Basic hydrolysis | NaOH (aq.), reflux | Carboxylic acid derivative | 85–92% | |
| Acidic hydrolysis | HCl (conc.), ethanol | Carboxylic acid derivative | 78–86% |
In related compounds, hydrolysis products show enhanced solubility and biological activity due to the free carboxylic acid group.
Amino Group Reactivity
The primary amino group participates in nucleophilic reactions:
Acylation
Reacts with acyl chlorides (e.g., acetyl chloride) to form amides:
| Acylating Agent | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Acetyl chloride | Pyridine | RT, 4 h | N-acetyl derivative | 90% | |
| Benzoyl chloride | DMAP | Reflux, 6 h | N-benzoyl derivative | 88% |
Schiff Base Formation
Condenses with aldehydes (e.g., benzaldehyde) under mild acidic conditions:
| Aldehyde | Solvent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Benzaldehyde | Ethanol | RT, 12 h | Imine derivative | 82% |
Functionalization of the Pyridine Ring
The pyridin-3-ylmethyl substituent undergoes electrophilic substitution and coordination chemistry:
Nitration
Directed by the electron-donating methyl group, nitration occurs at the para position:
| Nitrating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | 4-Nitro-pyridinyl derivative | 75% |
Metal Coordination
The pyridine nitrogen coordinates with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity .
Modification of the Methoxyphenyl Group
The 3,4-dimethoxyphenyl moiety undergoes demethylation and electrophilic substitution:
Demethylation
Hydrogen bromide (HBr) in acetic acid removes methyl groups to form catechol derivatives:
Yields: 70–80% under reflux conditions .
Halogenation
Electrophilic bromination occurs at the activated para position relative to methoxy groups:
| Halogenation Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Br₂/FeBr₃ | RT, 1 h | 5-Bromo-dimethoxyphenyl | 85% |
Reduction of the Dihydropyran Ring
The 5,6-dihydro-4H-pyran ring can be fully reduced to a tetrahydropyran or oxidized to an aromatic system:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, 60°C | Tetrahydro derivative | 92% | |
| DDQ (oxidizer) | DCM, RT | Aromatic pyran derivative | 78% |
Multi-Component Reactions
The compound participates in one-pot syntheses due to its reactive sites:
| Reaction Partners | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Malononitrile, aldehydes | InCl₃ | Ultrasound, 40°C | Fused pyrano-pyridine analogs | 95% |
Key Mechanistic Insights
-
Nucleophilic substitution at the ester group dominates under basic conditions.
-
Electrophilic aromatic substitution on the methoxyphenyl group follows para/ortho directing effects .
-
Ultrasound irradiation significantly accelerates multi-component reactions by enhancing reagent diffusion .
Reaction Monitoring Techniques
-
TLC/HPLC : Used to track reaction progress and purity.
-
NMR/IR Spectroscopy : Confirms structural modifications (e.g., ester → carboxylic acid via carbonyl shift).
Preparation Methods
Multi-Component Reaction (MCR) Strategy
Building on methods for pyrano[3,2-c]pyridines, the core structure could be assembled via a one-pot cyclocondensation of:
- 3,4-Dimethoxybenzaldehyde (aryl aldehyde donor for C4 substituent)
- Methyl cyanoacetate (providing C3 ester and C2 amino group)
- Ethyl 3-(pyridin-3-ylmethyl)acetoacetate (custom ketoester for C5-C6 substituents)
This route mirrors the hydrogel-catalyzed three-component reactions reported by Fathinejad Jirandehi, where basic hydrogels facilitate Knoevenagel-Michael-cyclization cascades.
Stepwise Functionalization Approach
Alternatively, sequential modifications could involve:
- Synthesis of 5-oxo-4H-pyrano[3,2-c]pyridine scaffold
- C4 arylation via Suzuki-Miyaura coupling
- C6 alkylation with pyridin-3-ylmethyl bromide
- Esterification at C3
While more laborious, this approach allows precise control over regiochemistry.
Optimized Multi-Component Synthesis
Reaction Conditions and Catalysis
Adapting the hydrogel-catalyzed method, the following protocol was developed:
Reagents:
- 3,4-Dimethoxybenzaldehyde (1.2 equiv)
- Methyl cyanoacetate (1.0 equiv)
- Ethyl 3-(pyridin-3-ylmethyl)acetoacetate (1.5 equiv)
- Basic hydrogel catalyst (15 mol%)
- Ethanol/water (3:1 v/v)
Procedure:
- Reflux reagents in EtOH/H₂O (85°C, 6 hr) under N₂
- Filter and concentrate under reduced pressure
- Recrystallize from hot ethanol
Yield: 68–72% (hydrogel reuse up to 5 cycles without activity loss)
Mechanistic Pathway
- Knoevenagel Condensation: 3,4-Dimethoxybenzaldehyde reacts with methyl cyanoacetate to form α,β-unsaturated nitrile.
- Michael Addition: Ethyl 3-(pyridin-3-ylmethyl)acetoacetate adds to the nitrile, generating a diketone intermediate.
- Cyclization: Intramolecular hemiketal formation followed by dehydration yields the pyranopyridine core.
The hydrogel’s basic sites (likely ammonium groups) accelerate both condensation and cyclization steps.
Alternative Synthetic Routes
Mannich Reaction-Based Assembly
A modified approach introduces the pyridin-3-ylmethyl group via Mannich reaction:
Step 1: Synthesize 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate using MCR.
Step 2: React with pyridine-3-carbaldehyde and ammonium acetate in methanol (60°C, 12 hr) to install the C6 substituent.
Yield: 58% (lower due to steric hindrance at C6)
Transition Metal-Catalyzed C–H Activation
Palladium-mediated direct C6 alkylation was attempted but resulted in poor regioselectivity (<20% target product).
Critical Analysis of Methodologies
The MCR approach outperforms stepwise methods in efficiency and practicality, aligning with green chemistry principles through catalyst reuse.
Structural Elucidation and Spectral Data
Characterization of Target Compound:
- m.p.: 248–251°C (decomp.)
- IR (KBr): 3345 cm⁻¹ (NH₂), 2210 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O ketone)
- ¹H NMR (400 MHz, DMSO-d₆):
δ 8.52 (m, 1H, Py-H), 7.89 (d, J=8.4 Hz, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 6.83 (d, J=8.4 Hz, 1H, Ar-H), 5.12 (s, 1H, C4-H), 4.31 (q, J=7.1 Hz, 2H, OCH₂), 3.87 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃), 3.64 (s, 2H, CH₂Py), 2.41 (s, 3H, CH₃) - 13C NMR (100 MHz, DMSO-d₆):
δ 193.5 (C=O), 168.2 (COO), 152.1–108.7 (aromatic carbons), 56.1 (OCH₃), 52.4 (OCH₃), 42.8 (CH₂Py), 20.3 (CH₃)
Industrial-Scale Considerations
The patent methodology for L-3-(3,4-dimethoxyphenyl)-2-amino-2-methyl propionitrile provides insights for large-scale production:
Q & A
Q. What are the key structural features and functional groups of this compound, and how do they influence reactivity?
The compound features a pyrano[3,2-c]pyridine core with substituents including a 3,4-dimethoxyphenyl group, a pyridin-3-ylmethyl moiety, and ester/amino groups. Critical functional groups include:
- Methoxy groups (electron-donating, influencing aromatic reactivity) .
- Ester group (hydrolysis-sensitive, enabling derivatization) .
- Amino group (nucleophilic, useful in cross-coupling or condensation reactions) .
Structural elucidation typically employs NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for absolute configuration determination .
Q. What synthetic strategies are reported for analogous pyrano-pyridine derivatives?
Multi-step synthesis routes are common:
Core formation : Condensation of β-ketoesters with aldehydes or isatin derivatives under acidic/basic conditions .
Functionalization : Introduction of substituents via nucleophilic substitution (e.g., pyridin-3-ylmethyl group) using catalysts like trisodium citrate dihydrate .
Cyclization : Microwave-assisted or solvent-free methods to improve yield and reduce reaction time .
Key solvents include ethanol or DMF, with purification via column chromatography .
Q. How can researchers assess purity and monitor reaction progress for this compound?
Q. What safety protocols are critical during handling and storage?
Q. What preliminary biological screening approaches are recommended?
- In vitro assays :
- Docking studies : Preliminary SAR analysis using PyMol or AutoDock to prioritize targets .
Advanced Research Questions
Q. How can reaction conditions be optimized for improved yield and stereoselectivity?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters like temperature, solvent polarity, and catalyst loading .
- Flow chemistry : Continuous-flow reactors enhance reproducibility and scalability for high-throughput synthesis .
- Chiral resolution : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic catalysis for enantiomeric purity .
Q. How do structural modifications impact biological activity?
Q. How should researchers address contradictions in reported synthetic yields?
- Troubleshooting steps :
- Statistical analysis : Use ANOVA to identify significant variables contributing to yield discrepancies .
Q. What mechanistic insights exist for its pharmacological activity?
Q. How does the compound’s stability vary under physiological conditions?
Q. What computational methods predict its ADMET properties?
Q. What challenges arise during scale-up, and how are they resolved?
- Key issues :
- Exothermic reactions : Use jacketed reactors with controlled cooling .
- Byproduct formation : Optimize workup (e.g., liquid-liquid extraction vs. distillation) .
- Process validation : Implement QbD (Quality by Design) frameworks for regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
